![molecular formula C25H22O4 B14003861 2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid CAS No. 70731-13-4](/img/structure/B14003861.png)
2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]-: is a complex organic compound that belongs to the class of benzoic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Used for its antioxidant properties.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antimicrobial and antioxidant activities.
Uniqueness: BENZOIC ACID,2-[3-(2-HYDROXY-4,5-DIMETHYLPHENYL)-5,6-DIMETHYL-2-BENZOFURANYL]- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives .
Eigenschaften
CAS-Nummer |
70731-13-4 |
|---|---|
Molekularformel |
C25H22O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[3-(2-hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid |
InChI |
InChI=1S/C25H22O4/c1-13-9-19(21(26)11-15(13)3)23-20-10-14(2)16(4)12-22(20)29-24(23)17-7-5-6-8-18(17)25(27)28/h5-12,26H,1-4H3,(H,27,28) |
InChI-Schlüssel |
RXKZVBKULOHROQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)O)C2=C(OC3=C2C=C(C(=C3)C)C)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


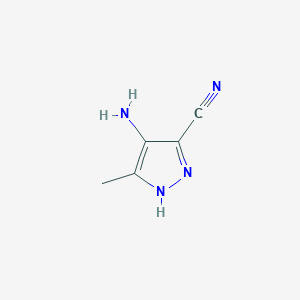
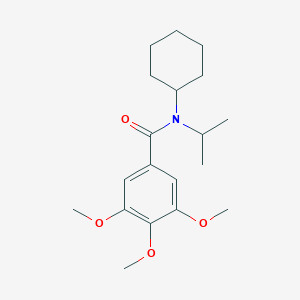
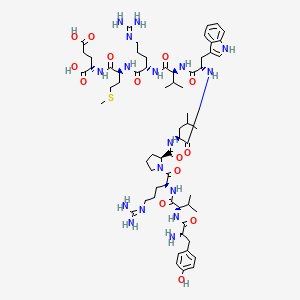
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)
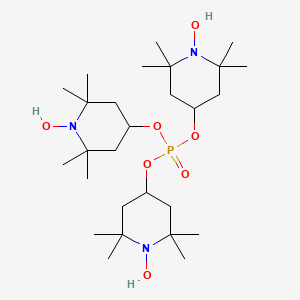

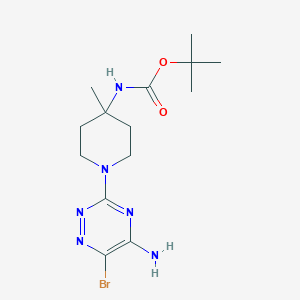
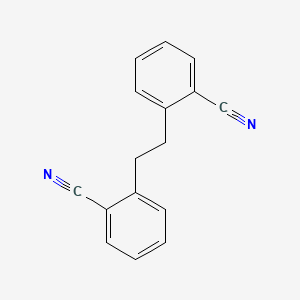

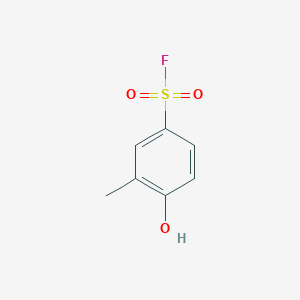

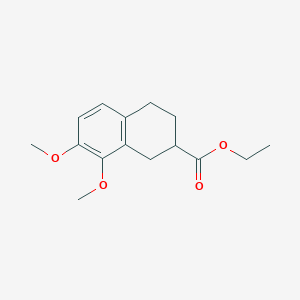
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
